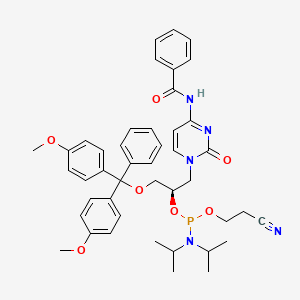![molecular formula C10H14Cl2N2O2S B13729788 4-[Bis(2-chloroethyl)amino]benzenesulfonamide CAS No. 2045-41-2](/img/structure/B13729788.png)
4-[Bis(2-chloroethyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]benzenesulfonamide is a chemical compound with the molecular formula C10H14Cl2N2O2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a benzenesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzenesulfonamide and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmaceuticals, particularly those with anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzenesulfonamide involves its interaction with biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. This compound is known to target histone deacetylases (HDACs), which play a crucial role in gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
4-[Bis(2-chloroethyl)amino]benzaldehyde: Similar in structure but with an aldehyde group instead of a sulfonamide group.
N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide: A fluorinated derivative with enhanced HDAC inhibitory activity.
Uniqueness
4-[Bis(2-chloroethyl)amino]benzenesulfonamide is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its ability to form covalent bonds with nucleophilic sites makes it a valuable tool in medicinal chemistry and biological research.
Propiedades
Número CAS |
2045-41-2 |
|---|---|
Fórmula molecular |
C10H14Cl2N2O2S |
Peso molecular |
297.20 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H14Cl2N2O2S/c11-5-7-14(8-6-12)9-1-3-10(4-2-9)17(13,15)16/h1-4H,5-8H2,(H2,13,15,16) |
Clave InChI |
PRZVDHWOIZGGKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCCl)CCCl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


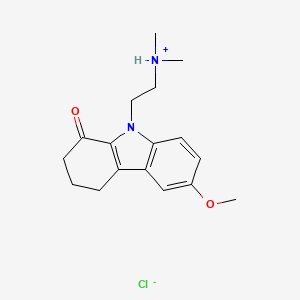
![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
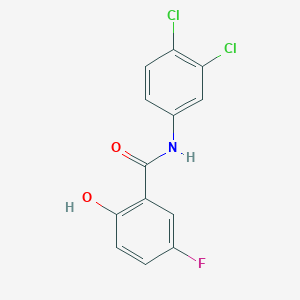

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13729755.png)
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)

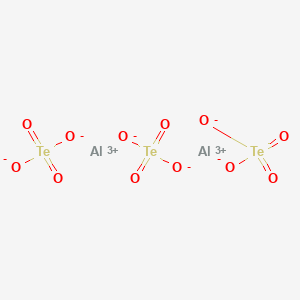

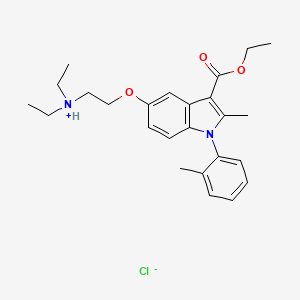
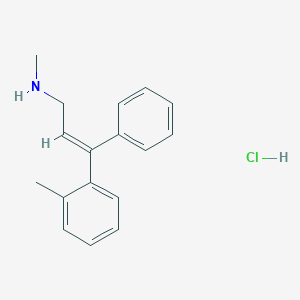
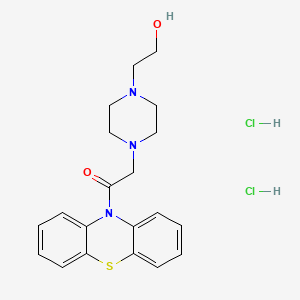
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
